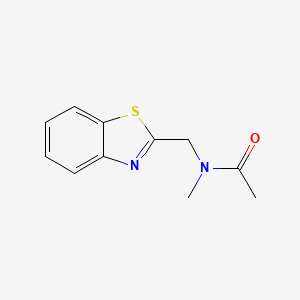

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Overview

Description

“N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of organic compounds that are widely used in various fields due to their pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole compounds can be achieved through various synthetic pathways. One such method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . Another method involves the condensation of 2-aminobenzenethiol with aldehydes .Molecular Structure Analysis

The molecular structure of benzothiazole compounds has been determined through various methods. For example, the crystal structure of a similar compound, “N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine”, was found to crystallize in a monoclinic P2 1/c structure .Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For instance, they can be synthesized via cyclization of 2-aminothiophenols with CO2 . They can also be created using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures .Scientific Research Applications

Antibacterial Agents

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide derivatives have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, certain derivatives exhibited promising activity against Staphylococcus aureus .

Anti-inflammatory Agents

N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide derivatives have been synthesized and evaluated for their anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antitubercular Agents

Compounds related to N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide have been assessed for their in vitro anti-tubercular activity . Certain derivatives exhibited excellent activity with high inhibition percentages .

Complex Formation with Metals

N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide has been used in the preparation of Cu(II) and Hg(II) complexes . These complexes have been characterized and evaluated for their antibacterial activity .

Antifungal Agents

Benzothiazole derivatives, including N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, have been associated with antifungal activity . They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .

Anticancer Agents

Benzothiazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising results in inhibiting the growth of cancer cells .

Antiviral Agents

Benzothiazole derivatives, including N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, have been associated with antiviral activity . They have been investigated for their potential to inhibit the replication of various viruses .

Anticonvulsant Agents

Benzothiazole derivatives have been associated with anticonvulsant activity . They have been investigated for their potential to suppress the excessive rapid firing of neurons during seizures .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods for benzothiazole compounds and exploring their potential applications in various fields.

Mechanism of Action

Target of Action

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, also known as N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide, has been found to have promising activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

It is believed that the compound interacts with its target, the dpre1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .

Biochemical Pathways

The disruption of arabinogalactan biosynthesis affects several biochemical pathways. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption can lead to cell lysis

Pharmacokinetics

A study has shown that similar benzothiazole derivatives have favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, and their impact on bioavailability, are areas of ongoing research.

Result of Action

The result of the action of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to cell lysis .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URACTGLOQGWJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)

![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)